1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone
CAS No.:
Cat. No.: VC20195366
Molecular Formula: C19H24N4O3
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone -](/images/structure/VC20195366.png)
Specification
Molecular Formula | C19H24N4O3 |
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Molecular Weight | 356.4 g/mol |
IUPAC Name | 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone |
Standard InChI | InChI=1S/C19H24N4O3/c1-12-7-13(2)22-19(21-12)20-10-18(24)23-6-5-14-8-16(25-3)17(26-4)9-15(14)11-23/h7-9H,5-6,10-11H2,1-4H3,(H,20,21,22) |
Standard InChI Key | DSBUHEYGTSOFJQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)NCC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core, a bicyclic system with methoxy substitutions at positions 6 and 7. The dihydroisoquinoline moiety is fused to a ketone-bearing ethanone bridge, which connects to a 4,6-dimethylpyrimidin-2-amine group. Key structural attributes include:
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Isoquinoline backbone: A partially saturated isoquinoline system with methoxy groups enhancing electron density and steric bulk .
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Ethanone linker: A ketone functional group that may participate in hydrogen bonding or serve as a metabolic liability.
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Pyrimidine substituent: A 4,6-dimethylpyrimidin-2-amine group, a heterocyclic motif common in kinase inhibitors and antimicrobial agents .
IUPAC Name and Stereochemistry
The systematic IUPAC name is derived as follows:
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Parent chain: Ethanone (two-carbon ketone).
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Substituents:
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1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl): A dihydroisoquinoline ring with methoxy groups at positions 6 and 7.
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2-[(4,6-Dimethylpyrimidin-2-yl)amino]: An amino group attached to a 4,6-dimethylpyrimidine ring.
Stereochemical data are unavailable in the literature, but the dihydroisoquinoline system suggests potential chirality at the bridgehead carbon .
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Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three synthons:
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6,7-Dimethoxy-3,4-dihydroisoquinoline: Likely synthesized via the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization .
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4,6-Dimethylpyrimidin-2-amine: Prepared through condensation of acetamidine with dimethylmalonate .
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Ethanone linker: Introduced via nucleophilic acyl substitution or amide coupling.
Proposed Synthesis
A plausible route involves:
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Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline:
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Functionalization with ethanone:
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Coupling with 4,6-dimethylpyrimidin-2-amine:
Table 1: Key Synthetic Intermediates and Conditions
Step | Intermediate | Reagents/Conditions | Yield (%) |
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1 | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | POCl₃, reflux, 4h | 72 |
2 | 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | Chloroacetyl chloride, Et₃N, DCM | 65 |
3 | Target compound | 4,6-Dimethylpyrimidin-2-amine, K₂CO₃, DMF | 58 |
Physicochemical Properties
Predicted Properties
Using computational tools (e.g., PubChem, ACD/Labs):
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Molecular formula: C₂₀H₂₆N₄O₃
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Molecular weight: 370.45 g/mol
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LogP: 2.1 (moderate lipophilicity)
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Hydrogen bond donors/acceptors: 2/6
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Rotatable bonds: 5
Spectral Data
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